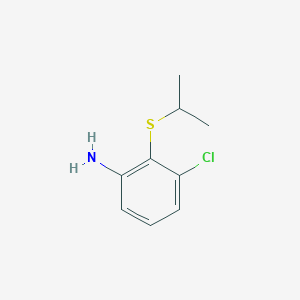

3-Chloro-2-(isopropylthio)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-propan-2-ylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYRCWDQTVQNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370920 | |

| Record name | 3-Chloro-2-(isopropylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179104-32-6 | |

| Record name | 3-Chloro-2-[(1-methylethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179104-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(isopropylthio)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179104326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-(isopropylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-(isopropylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-2-isopropylsulfanyl-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 2 Isopropylthio Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves breaking down the target molecule into simpler precursor structures, known as synthons, and their corresponding synthetic equivalents. wikipedia.orgslideshare.net The goal is to simplify the structure until commercially available or easily prepared starting materials are reached. wikipedia.org

For 3-Chloro-2-(isopropylthio)aniline, three primary disconnections can be envisioned:

C-N Bond Disconnection: The most logical primary disconnection is that of the aniline (B41778) C-N bond. This is a common strategy as the amino group can be readily formed from the reduction of a nitro group. youtube.com This disconnection leads to the precursor 2-chloro-1-(isopropylthio)-3-nitrobenzene .

C-S Bond Disconnection: The second disconnection targets the aryl-sulfur bond of the thioether. This bond can be formed via a nucleophilic aromatic substitution (SNAr) reaction. This points to a precursor like 1,2-dichloro-3-nitrobenzene and a synthetic equivalent for the isopropylthio group, such as sodium isopropylthiolate .

C-Cl Bond Disconnection: A C-Cl disconnection would imply an electrophilic chlorination of a 2-(isopropylthio)aniline (B1631709) precursor. However, due to the strong ortho,para-directing nature of both the amino and thioether groups, achieving selective chlorination at the meta position (position 3) would be extremely challenging and likely result in a mixture of unwanted isomers. Therefore, this disconnection is considered strategically poor.

Based on this analysis, the most viable synthetic strategy involves introducing the substituents in the following order: starting with a pre-halogenated nitroaromatic, introducing the isopropylthio group, and finally, forming the aniline functionality.

Retrosynthetic Pathway for this compound

| Target Molecule | Disconnection | Precursors |

| This compound | C(aryl)-NH2 | 2-Chloro-1-(isopropylthio)-3-nitrobenzene |

| 2-Chloro-1-(isopropylthio)-3-nitrobenzene | C(aryl)-S | 1,2-Dichloro-3-nitrobenzene + Isopropyl thiol |

Total Synthesis Approaches to the Aniline Core

The total synthesis is designed based on the preferred retrosynthetic pathway, ensuring precise control over the placement of each functional group.

The final step in the proposed synthesis is the reduction of the nitro group in the precursor, 2-chloro-1-(isopropylthio)-3-nitrobenzene. This transformation is a cornerstone of aniline synthesis and can be accomplished using various established methods. youtube.com The choice of reagent can be influenced by factors such as functional group tolerance, reaction conditions, and scalability.

Commonly used reducing agents for this conversion include metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, and catalytic hydrogenation. youtube.com

Table of Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Notes |

| Fe / HCl or CH₃COOH | Aqueous or alcoholic solvent, heating | A classic, inexpensive, and robust method. youtube.com |

| SnCl₂·2H₂O / HCl | Ethanol (B145695), reflux | A common laboratory-scale method. youtube.com |

| H₂ / Pd-C | Methanol or Ethanol, RT, pressure | A clean method, but may be sensitive to sulfur-containing compounds. |

| Sodium Polysulfide (Na₂Sₓ) | Aqueous or alcoholic solution, heating | Can be used for selective reduction of nitro groups. google.com |

The isopropylthio group is installed via a nucleophilic aromatic substitution (SNAr) reaction. In this key step, 1,2-dichloro-3-nitrobenzene serves as the electrophilic substrate. The strong electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack, facilitating the displacement of one of the chlorine atoms.

The nucleophile, isopropylthiolate, is typically generated in situ by treating isopropyl thiol with a suitable base like sodium hydroxide (B78521) or sodium hydride. The reaction proceeds with high regioselectivity, with the thiolate preferentially displacing the chlorine atom at the C2 position, which is ortho to the nitro group.

Typical Conditions for SNAr Thiolation

| Parameter | Condition |

| Substrate | 1,2-Dichloro-3-nitrobenzene |

| Nucleophile | Isopropyl thiol |

| Base | NaOH, KOH, or NaH |

| Solvent | DMF, DMSO, or Ethanol |

| Temperature | Room Temperature to 100 °C |

A direct, regioselective chlorination to produce the desired 3-chloro isomer on an unsubstituted or monosubstituted aniline ring is synthetically challenging. Electrophilic chlorination of anilines or related compounds typically yields ortho- and para-substituted products. nih.govresearchgate.net While some modern palladium-catalyzed methods can achieve meta-chlorination, they often require specific directing groups and may not be applicable in this case. nih.gov

To circumvent these regioselectivity issues, the most effective strategy is to utilize a starting material where the chlorine atom is already in the correct position. The selection of 1,2-dichloro-3-nitrobenzene as a key intermediate ensures that the final product will have the required 3-chloro substitution pattern relative to the aniline group. This approach provides unambiguous control over the molecular architecture, avoiding the formation of isomeric byproducts and the need for difficult purification steps.

Mechanistic Elucidation of Key Synthetic Steps

Understanding the mechanisms of the core reactions is crucial for optimizing conditions and predicting outcomes.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The introduction of the isopropylthio group proceeds via a well-defined two-step addition-elimination mechanism.

Nucleophilic Attack: The isopropylthiolate anion attacks the carbon atom bearing a chlorine atom at the C2 position, which is activated by the adjacent nitro group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the chloride leaving group, yielding the product, 2-chloro-1-(isopropylthio)-3-nitrobenzene.

Exploration of Sustainable and Green Chemistry Synthetic Routes

Green chemistry principles encourage the development of synthetic routes that are more environmentally benign. acs.org Several aspects of the synthesis of this compound can be adapted to align with these principles.

Catalytic Methods: For the nitro reduction step, catalytic hydrogenation using a palladium or platinum catalyst is a greener alternative to stoichiometric metal reductants like iron or tin chloride. youtube.com This method has high atom economy and produces water as the only byproduct, although catalyst poisoning by the sulfur-containing thioether can be a concern and may require specialized catalysts or conditions.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. tandfonline.com Applying microwave irradiation to the SNAr step could potentially reduce reaction times significantly and may allow for the use of greener solvents like water or ethanol, reducing the reliance on high-boiling polar aprotic solvents like DMF or DMSO. tandfonline.com

Use of Greener Solvents: Research into the use of ionic liquids as solvents for halogenation and other reactions on anilines has shown promise. nih.govdoaj.org While not directly applicable to the proposed main pathway which avoids a separate chlorination step, this highlights a trend towards replacing volatile organic compounds (VOCs) with less hazardous alternatives.

Table of Green Chemistry Considerations

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle |

| Nitro Reduction | SnCl₂ or Fe in acid | Catalytic Hydrogenation (H₂/Catalyst) | Atom Economy, Waste Prevention |

| Thioether Formation | DMF or DMSO as solvent | Microwave-assisted reaction in ethanol or water | Use of Safer Solvents, Energy Efficiency |

| Chlorination | N/A (Designed out) | Use of pre-chlorinated starting material | Atom Economy, Designing Safer Syntheses |

By integrating these advanced and sustainable approaches, the synthesis of this compound can be achieved with high efficiency, regiochemical control, and a reduced environmental footprint.

Optimization of Synthetic Yields and Purity Profiles

Synthesis of 3-chloro-2-mercaptoaniline Intermediate

The synthesis of the 3-chloro-2-mercaptoaniline intermediate could potentially start from 2,3-dichloronitrobenzene (B165493). The preparation of 2,3-dichloronitrobenzene itself can be achieved through the nitration of 1,2-dichlorobenzene. The regioselectivity of this nitration is a critical factor, and the use of an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid has been shown to favor the formation of the desired 2,3-isomer over the 3,4-isomer.

Once 2,3-dichloronitrobenzene is obtained, a selective nucleophilic aromatic substitution of one of the chlorine atoms with a sulfur nucleophile, followed by the reduction of the nitro group, would lead to the desired 3-chloro-2-mercaptoaniline. Alternatively, reduction of the nitro group first to yield 2,3-dichloroaniline, followed by selective thiolation, could be explored.

S-Alkylation of 3-chloro-2-mercaptoaniline

The second key step is the S-alkylation of the 3-chloro-2-mercaptoaniline intermediate with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane) in the presence of a base. This reaction introduces the isopropylthio group at the 2-position of the aniline ring.

The optimization of this alkylation step is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

Detailed Research Findings

Table 1: Hypothetical Optimization of S-Alkylation of 3-chloro-2-mercaptoaniline

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 6 | 75 | 92 |

| 2 | NaH (1.2) | THF | Room Temp | 4 | 85 | 95 |

| 3 | Et₃N (2.0) | CH₂Cl₂ | Room Temp | 8 | 60 | 88 |

| 4 | Cs₂CO₃ (1.5) | DMF | 50 | 3 | 92 | 98 |

This table is a generalized representation and not based on actual experimental data for this compound.

From this hypothetical data, one could infer that a strong base like sodium hydride (NaH) or a carbonate base like cesium carbonate (Cs₂CO₃) in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) could lead to higher yields and purity. The use of a phase-transfer catalyst (PTC) with an inorganic base like sodium hydroxide could also be an effective strategy.

Further purification of the final product can be achieved through techniques such as column chromatography or recrystallization to obtain this compound with the desired high purity profile. The purity can be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Chemical Reactivity and Transformation Studies of 3 Chloro 2 Isopropylthio Aniline

Reactions at the Aniline (B41778) Nitrogen

The lone pair of electrons on the aniline nitrogen atom makes it a primary site for a variety of chemical transformations, including reactions with electrophiles and conversion into a diazonium salt.

Acylation and Alkylation Reactions

The primary amino group of 3-Chloro-2-(isopropylthio)aniline is expected to readily undergo acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acetic anhydride (B1165640) or acetyl chloride would lead to the formation of the corresponding N-acetyl derivative. This reaction is often carried out to protect the amino group and to reduce its activating effect in subsequent electrophilic aromatic substitution reactions. libretexts.orgutdallas.edu The general procedure involves treating the aniline with the acylating agent, often in the presence of a base like sodium acetate (B1210297) or pyridine (B92270) to neutralize the acid byproduct. libretexts.org

Alkylation: The aniline nitrogen can also be alkylated by reaction with alkyl halides. However, direct alkylation of anilines with alkyl halides can be difficult to control and may lead to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. doubtnut.com

| Reaction Type | Reagent | Product | General Conditions |

| Acylation | Acetic anhydride | N-(3-Chloro-2-(isopropylthio)phenyl)acetamide | Presence of a base (e.g., sodium acetate), aqueous or organic solvent. libretexts.org |

| Alkylation | Alkyl halide (e.g., methyl iodide) | N-Alkyl-3-chloro-2-(isopropylthio)aniline | Typically requires a base to neutralize the formed hydrohalic acid. |

Table 1: Representative Acylation and Alkylation Reactions

Diazotization and Subsequent Transformations

Aromatic primary amines like this compound can be converted to diazonium salts through a process called diazotization. This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). nih.govorganic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations where the diazonium group is replaced by a wide range of substituents. masterorganicchemistry.comcore.ac.ukorganic-chemistry.org

One of the most important applications of diazonium salts is the Sandmeyer reaction , where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. organic-chemistry.orgmasterorganicchemistry.comnih.gov This provides a powerful method for introducing these functional groups onto the aromatic ring in positions that may not be accessible through direct electrophilic substitution.

| Initial Reaction | Reagent(s) | Intermediate | Subsequent Reaction | Reagent(s) | Final Product |

| Diazotization | NaNO₂, HCl (aq) | 3-Chloro-2-(isopropylthio)benzenediazonium chloride | Sandmeyer (Chlorination) | CuCl | 1,3-Dichloro-2-(isopropylthio)benzene |

| Diazotization | NaNO₂, HCl (aq) | 3-Chloro-2-(isopropylthio)benzenediazonium chloride | Sandmeyer (Bromination) | CuBr | 1-Bromo-3-chloro-2-(isopropylthio)benzene |

| Diazotization | NaNO₂, HCl (aq) | 3-Chloro-2-(isopropylthio)benzenediazonium chloride | Sandmeyer (Cyanation) | CuCN | 2-Chloro-6-(isopropylthio)benzonitrile |

| Diazotization | NaNO₂, HBF₄ | 3-Chloro-2-(isopropylthio)benzenediazonium tetrafluoroborate | Schiemann Reaction | Heat | 1-Chloro-3-fluoro-2-(isopropylthio)benzene |

| Diazotization | NaNO₂, H₂SO₄ (aq) | 3-Chloro-2-(isopropylthio)benzenediazonium bisulfate | Hydrolysis | H₂O, Heat | 3-Chloro-2-(isopropylthio)phenol |

Table 2: Diazotization of this compound and Subsequent Transformations

Formation of Nitrogen-Containing Heterocyclic Derivatives

The aniline moiety in this compound serves as a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. Common strategies involve the condensation of the aniline with difunctional reagents to construct the heterocyclic ring.

Benzimidazoles: The reaction of this compound with carboxylic acids or their derivatives (such as aldehydes followed by oxidation) can lead to the formation of substituted benzimidazoles. nih.govresearchgate.net The reaction typically proceeds via the formation of an N-acyl or N-alkyl intermediate, followed by cyclization and dehydration. researchgate.net

Quinolines: Several classic named reactions can be employed to synthesize quinoline (B57606) derivatives from anilines. For example, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce a quinoline. scispace.com The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones. jptcp.com The Combes quinoline synthesis involves the reaction of anilines with β-diketones. jptcp.com The Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org

| Heterocycle | Synthetic Strategy | Typical Reagents | Product |

| Benzimidazole | Condensation with a carboxylic acid derivative | Formic acid or an aldehyde followed by an oxidant | Substituted benzimidazole |

| Quinoline | Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing agent | Substituted quinoline |

| Quinoline | Doebner-von Miller Reaction | α,β-Unsaturated aldehyde/ketone | Substituted quinoline |

| Quinoline | Combes Synthesis | β-Diketone | Substituted quinoline |

Table 3: Synthesis of Nitrogen-Containing Heterocycles

Reactions at the Aromatic Ring System

The aromatic ring of this compound is susceptible to attack by both electrophiles and, under certain conditions, nucleophiles. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions

The amino group (-NH₂) is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. The isopropylthio group (-S-iPr) is also an ortho-, para-director, though its activating effect is generally weaker than the amino group. The chloro group (-Cl) is a deactivating but ortho-, para-directing substituent. The combined effect of these groups will determine the position of substitution. Given the strong activating nature of the amino group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it (positions 4 and 6). Steric hindrance from the adjacent isopropylthio group might disfavor substitution at the 6-position, making the 4-position the most likely site for electrophilic attack.

Halogenation: Direct bromination of anilines can be vigorous and lead to polysubstitution. rsc.org To control the reaction and achieve monosubstitution, the amino group is often first acetylated to reduce its activating effect. rsc.org

Nitration: Direct nitration of anilines with concentrated nitric and sulfuric acids can lead to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amino group to form the meta-directing anilinium ion. sigmaaldrich.com Therefore, the amino group is typically protected as an acetamide (B32628) before nitration to favor the formation of the para-nitro product. nih.govcas.cn

Sulfonation: Anilines react with sulfuric acid to form the anilinium salt, which upon heating can rearrange to form the corresponding aminobenzenesulfonic acid. nih.gov

| Reaction | Reagent(s) | Expected Major Product(s) | Notes |

| Bromination | Br₂ in a non-polar solvent (with protected amine) | 4-Bromo-3-chloro-2-(isopropylthio)aniline derivative | The amino group is a strong activator; protection is often needed to prevent polysubstitution. rsc.org |

| Nitration | HNO₃, H₂SO₄ (with protected amine) | 3-Chloro-2-(isopropylthio)-4-nitroaniline derivative | Direct nitration can be complex; protection of the amino group is standard practice. sigmaaldrich.comnih.gov |

| Sulfonation | H₂SO₄, heat | 2-Amino-6-chloro-3-(isopropylthio)benzenesulfonic acid | The reaction proceeds via the anilinium salt. nih.gov |

Table 4: Electrophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution Reactions Involving the Chloro Substituent

The displacement of the chloro substituent on the aromatic ring by a nucleophile is generally difficult. However, nucleophilic aromatic substitution (SNAᵣ) can occur if the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the amino and isopropylthio groups are electron-donating, which disfavors the SNAᵣ mechanism.

For a nucleophilic attack to occur on the chloro-substituted carbon, a strong nucleophile and harsh reaction conditions would likely be required. The reaction would proceed through a high-energy Meisenheimer-like intermediate.

| Nucleophile | Reagent | Potential Product | General Conditions |

| Methoxide (B1231860) | Sodium methoxide (NaOMe) | 2-(Isopropylthio)-3-methoxyaniline | High temperature and pressure may be required. |

| Ammonia (B1221849) | Ammonia (NH₃) or a source of amide anion | 2-(Isopropylthio)benzene-1,3-diamine | Very harsh conditions (e.g., sodamide) would likely be necessary. nih.gov |

Table 5: Potential Nucleophilic Aromatic Substitution Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, which possesses an aryl chloride moiety, these reactions offer a versatile platform for structural diversification. The primary site of reactivity in these transformations is expected to be the carbon-chlorine bond, which can be activated by a palladium catalyst to undergo coupling with various partners.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound. researchgate.net In the case of this compound, a Suzuki-Miyaura reaction would involve the coupling of the aryl chloride with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. researchgate.net This would result in the formation of a new carbon-carbon bond at the C-3 position of the aniline ring, replacing the chlorine atom. While specific examples with this exact substrate are not prevalent in broadly indexed literature, the reaction is widely used for functionalizing aryl chlorides. google.comnih.gov The general conditions often involve catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands, and a base such as Na₂CO₃ or K₃PO₄ in a solvent system like toluene/water or dioxane/water. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. sielc.comresearchgate.net For this compound, this would entail reacting the compound with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction would introduce a vinyl group or a substituted vinyl group at the C-3 position. The reaction is typically catalyzed by Pd(OAc)₂ with phosphine ligands, and a base like triethylamine (B128534) is commonly used. google.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine. nih.gov While this compound already possesses an amino group, the Buchwald-Hartwig amination could be employed to introduce a substituted amino group at the C-3 position if the existing aniline nitrogen were protected. More commonly, the aryl chloride of one molecule of this compound could react with the amino group of another, or with a different amine entirely, to form a diarylamine or an N-aryl derivative, respectively. cmu.educas.cn This transformation is typically achieved using a palladium catalyst, a bulky electron-rich phosphine ligand (like XPhos or SPhos), and a strong base such as sodium tert-butoxide. cmu.edumedchemexpress.com

The following table summarizes the expected reactants and products for these cross-coupling reactions with this compound.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Base (Example) | Expected Product Structure |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | 3-R-2-(isopropylthio)aniline |

| Heck | R-CH=CH₂ | Pd(OAc)₂/P(o-tol)₃ | Et₃N | 3-(R-CH=CH)-2-(isopropylthio)aniline |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/XPhos | NaOtBu | 3-(R¹R²N)-2-(isopropylthio)aniline |

Table 1: Overview of potential Palladium-Catalyzed Cross-Coupling Reactions.

Transformations of the Isopropylthio Moiety

The isopropylthio group attached to the aniline ring is also susceptible to various chemical transformations, providing another avenue for the derivatization of the parent molecule.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the isopropylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. acsgcipr.org These transformations are valuable as they can significantly alter the electronic properties and steric bulk of the substituent, which can be useful in modulating the biological activity or chemical reactivity of the molecule.

The oxidation of sulfides to sulfoxides is typically achieved using one equivalent of an oxidizing agent, while the further oxidation to the sulfone requires a stronger oxidizing agent or a larger excess of the oxidant. organic-chemistry.org Common oxidants for these transformations include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). organic-chemistry.orgresearchgate.net The selective oxidation to the sulfoxide can often be achieved under carefully controlled conditions, such as low temperatures and dropwise addition of the oxidant. mdpi.com

For the conversion of this compound to its sulfone, a common procedure would involve using an excess of an oxidizing agent like hydrogen peroxide in a suitable solvent such as acetic acid or ethanol (B145695). mdpi.com

| Transformation | Reagent (Example) | Solvent (Example) | Product Name |

| Sulfide to Sulfoxide | 1.1 eq. H₂O₂ | Ethanol | 3-Chloro-2-(isopropylsulfinyl)aniline |

| Sulfide to Sulfone | >2 eq. H₂O₂ | Acetic Acid | 3-Chloro-2-(isopropylsulfonyl)aniline |

Table 2: Oxidation of the Isopropylthio Moiety.

Desulfurization Reactions

Desulfurization involves the removal of the sulfur-containing group from the aromatic ring. This can be achieved through various methods, often involving reductive cleavage. For aryl thioethers, reagents like Raney nickel are commonly used to achieve desulfurization, leading to the replacement of the thioether with a hydrogen atom. This transformation would convert this compound into 3-chloroaniline (B41212). Other methods for desulfurization can involve molybdenum hexacarbonyl or other transition metal complexes. researchgate.net

Reactions Involving Thioether Cleavage

Cleavage of the thioether bond can proceed through different pathways, depending on the reagents used. For instance, the cleavage of the S-C(aryl) bond or the S-C(isopropyl) bond can be targeted. Reductive cleavage with alkali metals in liquid ammonia (Birch reduction conditions) can lead to the formation of the corresponding thiol, 3-chloro-2-mercaptoaniline, by cleaving the S-isopropyl bond. Alternatively, certain Lewis acids in the presence of a nucleophile can promote the cleavage of the thioether.

Mechanistic Investigations of Novel Chemical Transformations

While novel chemical transformations of this compound are not extensively documented in readily available literature, the mechanisms of the aforementioned reactions are well-established for analogous systems.

In palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., the organoboron compound or the amine) reacts with the Pd(II) complex.

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

For the oxidation of the thioether, the mechanism typically involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. For example, with a peracid, the sulfur atom attacks the outer oxygen atom of the peroxy group, leading to the formation of the sulfoxide and the corresponding carboxylic acid. A second oxidation step proceeds similarly to form the sulfone.

Application Oriented Derivatization and Structure Activity Relationship Sar Research

Exploration of Biological Activities of Derivatives

Methodologies for Broad-Spectrum Biological Screening

Identifying the therapeutic potential of novel chemical entities derived from 3-Chloro-2-(isopropylthio)aniline necessitates comprehensive biological screening. High-throughput screening (HTS) is a cornerstone of this process, allowing for the rapid assessment of large libraries of derivatives against a multitude of biological targets.

HTS campaigns often employ miniaturized assays to test the compounds' effects on specific enzymes, receptors, or cellular pathways. For instance, derivatives could be screened against a panel of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. nih.govacs.org Biochemical assays, which measure the direct interaction of a compound with an isolated target protein, and cell-based assays, which assess the compound's effect within a living cell, are both integral to this initial phase of discovery.

A notable example of a broad screening approach involves the use of cell-based reporter assays. For instance, a library of compounds can be screened for their ability to modulate the activity of a specific signaling pathway, such as the NF-κB pathway, which is crucial in immune responses. nih.gov This can reveal unexpected activities and open new avenues for therapeutic development.

General Approaches to Target Identification and Validation

Once a "hit" compound—a derivative of this compound that displays interesting biological activity—is identified, the next critical step is to determine its molecular target. Affinity chromatography is a classic and widely used method for target identification. This technique involves immobilizing a derivative of the bioactive compound on a solid support and then passing a cell lysate over it. The proteins that bind to the compound can then be eluted and identified using mass spectrometry.

Another powerful technique is the use of photoaffinity probes. These are specially designed derivatives that can be activated by light to form a covalent bond with their target protein, allowing for more robust identification. nih.gov Computational approaches, such as molecular docking and virtual screening, can also be employed to predict potential targets by simulating the interaction of the compound with the three-dimensional structures of known proteins. nih.gov

Validation of the identified target is crucial to ensure that the observed biological effect is indeed mediated by the interaction with that specific protein. This can be achieved through various methods, including genetic techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce the expression of the target protein and observe if the compound's effect is diminished.

SAR Studies for Potency and Selectivity Enhancement

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing a roadmap for optimizing the potency and selectivity of a hit compound. By systematically modifying different parts of the this compound scaffold and assessing the impact on biological activity, researchers can build a comprehensive understanding of the key structural features required for therapeutic efficacy.

For aniline-based compounds, SAR studies often involve exploring the effects of different substituents on the aromatic ring. For example, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the addition of solubilizing groups to the aniline (B41778) ring was found to increase activity against the Wee1 kinase. acs.org Similarly, for derivatives of 7-chloro-(4-thioalkylquinoline), the oxidation state of the sulfur atom (sulfanyl, sulfinyl, or sulfonyl) significantly influenced their cytotoxic activity against cancer cell lines. nih.gov

The chlorine atom and the isopropylthio group on the this compound core are key handles for modification. Varying the size and electronics of the alkyl group on the sulfur or replacing the chlorine with other halogens or functional groups can dramatically alter the compound's interaction with its target. The goal is to identify modifications that enhance binding affinity for the desired target while minimizing interactions with off-target proteins, thereby improving selectivity and reducing potential side effects.

Role in Academic Drug Discovery and Development Pipelines

Academic research plays a vital role in the early stages of drug discovery, often focusing on novel targets and innovative chemical scaffolds like this compound.

Strategies for Hit-to-Lead Optimization

The transition from a "hit" to a "lead" compound involves a multi-parameter optimization process. A hit, identified from a screening campaign, may have moderate potency but often possesses undesirable properties such as poor solubility, metabolic instability, or off-target effects. Hit-to-lead optimization aims to address these deficiencies through iterative chemical synthesis and biological testing.

Computational tools are increasingly used to accelerate this process. For instance, computational fragment merging can be used to design new analogs with improved potency by combining structural features from different known inhibitors. nih.govnih.gov This approach can rapidly explore a vast chemical space and prioritize the synthesis of the most promising compounds.

A key aspect of hit-to-lead optimization is improving the "drug-like" properties of the molecule. This includes enhancing metabolic stability, often by modifying sites on the molecule that are prone to metabolism by liver enzymes. For aniline-containing compounds, this can be a significant challenge, and strategies may involve introducing blocking groups or altering the electronic properties of the aniline ring. youtube.com

The following table illustrates a hypothetical hit-to-lead optimization cascade for a derivative of this compound:

| Compound | R1-Group | R2-Group | Target Potency (IC50, µM) | Metabolic Stability (t1/2, min) |

| Hit-1 | H | H | 10.5 | < 5 |

| Analog-1a | Me | H | 5.2 | 15 |

| Analog-1b | H | F | 8.9 | 10 |

| Lead-1 | Me | F | 0.8 | 45 |

Prodrug Design Concepts

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. This strategy can be employed to overcome various challenges, such as poor solubility, low bioavailability, or to achieve targeted drug delivery.

For amine-containing compounds like this compound derivatives, several prodrug strategies can be envisioned. The aniline nitrogen can be acylated to form an amide, which can be designed to be cleaved by specific enzymes in the body. nih.gov For example, glucuronide prodrugs have been developed for aniline mustards, which are activated by glucuronidase enzymes that can be targeted to tumor tissues. acs.org

Another approach involves the use of promoieties that are cleaved under specific physiological conditions, such as changes in pH. nih.gov For instance, an aminoalkoxycarbonyloxymethyl (amino AOCOM) ether can be attached to a hydroxyl group on a derivative, which is designed to be cleaved at a specific pH, releasing the active drug. nih.gov

The development of prodrugs for pyrrolotriazine aniline kinase inhibitors demonstrates the potential of this approach to enhance drug properties. google.com By masking a reactive site, the prodrug can improve stability and pharmacokinetic properties, leading to better therapeutic outcomes.

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 2 Isopropylthio Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR can provide precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C NMR spectra are the primary methods for initial structural verification. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values allows for the assignment of each proton and carbon atom in the 3-Chloro-2-(isopropylthio)aniline structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, amine, and isopropyl protons.

Aromatic Region (approx. δ 6.7-7.3 ppm): The trisubstituted benzene (B151609) ring contains three protons. The proton at position 5 (H-5), situated between two other protons, is expected to appear as a triplet. The protons at positions 4 (H-4) and 6 (H-6) would each appear as a doublet. The exact chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino (-NH₂) and isopropylthio (-S-iPr) groups, and the electron-withdrawing chloro (-Cl) group.

Amine Protons (approx. δ 4.0-5.0 ppm): The two protons of the primary amine group are expected to produce a broad singlet. The chemical shift and peak shape can be highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

Isopropyl Group (approx. δ 1.3 and 3.2 ppm): The isopropyl moiety will exhibit a characteristic pattern. The single methine proton (-CH) adjacent to the sulfur atom is expected to be a septet shifted downfield due to the deshielding effect of the sulfur. The six equivalent methyl protons (-CH₃) will appear as a doublet further upfield.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to each unique carbon atom in the molecule.

Aromatic Region (approx. δ 115-150 ppm): Six signals are expected for the aromatic carbons. The carbons directly attached to the substituents (C-1 to C-3) will have their chemical shifts significantly influenced by the electronegativity and resonance effects of these groups. For instance, the carbon bearing the chlorine atom (C-3) would be deshielded, while the carbon attached to the amino group (C-1) would be shielded.

Isopropyl Group (approx. δ 23 and 35 ppm): Two signals corresponding to the methine (-CH) and the two equivalent methyl (-CH₃) carbons will be present in the aliphatic region of the spectrum.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1-NH₂ | 4.0 - 5.0 | br s | ~145 |

| C2-S | - | - | ~125 |

| C3-Cl | - | - | ~135 |

| C4-H | 6.7 - 6.9 | d | ~128 |

| C5-H | 7.0 - 7.2 | t | ~118 |

| C6-H | 6.8 - 7.0 | d | ~120 |

| S-CH(CH₃)₂ | 3.1 - 3.4 | sept | ~35 |

| S-CH(CH₃)₂ | 1.2 - 1.4 | d | ~23 |

Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons. Key expected correlations include those between H-4 and H-5, and between H-5 and H-6, confirming their sequence on the aromatic ring. Another crucial correlation would be observed between the isopropyl methine proton and the isopropyl methyl protons. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com An HSQC spectrum would definitively link the H-4, H-5, and H-6 signals to their corresponding C-4, C-5, and C-6 signals, and similarly for the protons and carbons of the isopropyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is critical for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu Key HMBC correlations would be expected between the isopropyl methyl protons and the aromatic C-2 carbon, confirming the attachment of the isopropylthio group to the ring at that position. Correlations from the H-6 proton to both C-2 and C-4 would further solidify the arrangement of substituents on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could provide insights into the preferred conformation of the molecule, for example, by showing a spatial correlation between the isopropyl methine proton and the aromatic H-6 proton, which would indicate a specific rotational orientation around the C-S bond. researchgate.net

Solid-State NMR Investigations for Polymorphism and Amorphous Forms

While solution-state NMR characterizes molecules in a dissolved, mobile state, solid-state NMR (ssNMR) provides information about the structure and dynamics of materials in their solid form. emory.edu For a compound like this compound, ssNMR would be the primary tool for investigating polymorphism (the existence of multiple crystalline forms) and identifying amorphous content.

Different polymorphs have distinct crystal lattice arrangements, leading to magnetically non-equivalent environments for the nuclei. A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiment would therefore produce a different spectrum for each polymorph. emory.edu The presence of multiple peaks for a single carbon site can indicate the presence of multiple molecules in the asymmetric unit of the crystal or a mixture of polymorphs. Peak broadening is often indicative of disorder or the presence of an amorphous (non-crystalline) form. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 0.001 mass units). This precision allows for the determination of the elemental formula of a compound. For this compound (C₉H₁₂ClNS), the theoretical exact mass of the protonated molecular ion ([M+H]⁺) containing the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S) is 202.0458. HRMS analysis confirming this exact mass would provide strong evidence for the compound's elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments serves as a molecular fingerprint that can be used for structural elucidation.

For this compound, the mass spectrum is expected to show a distinctive molecular ion region. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion ([M]⁺˙) will appear as a pair of peaks at m/z 201 and 203 with a characteristic 3:1 intensity ratio. miamioh.edu

Key fragmentation pathways under electron ionization (EI) would likely involve the cleavage of the bonds adjacent to the sulfur atom and the aromatic ring.

Loss of an isopropyl radical: Cleavage of the S-CH bond could result in the loss of an isopropyl radical (•C₃H₇), leading to a fragment ion at m/z 158.

Formation of the isopropyl cation: The ejected isopropyl group could be detected as a stable secondary carbocation ([C₃H₇]⁺) at m/z 43, which could potentially be the base peak of the spectrum.

Loss of propene: A rearrangement followed by elimination of propene (C₃H₆) could lead to a fragment ion corresponding to 3-chloro-2-mercaptoaniline at m/z 159.

Loss of a chlorine atom: Cleavage of the C-Cl bond would result in a fragment ion at m/z 166. nist.gov

The following table details the predicted major fragments for this compound in an EI mass spectrum.

| m/z (for ³⁵Cl) | Proposed Fragment Ion Structure | Identity of Lost Neutral/Radical |

| 201 | [C₉H₁₂ClNS]⁺˙ | Molecular Ion |

| 166 | [C₉H₁₂NS]⁺ | •Cl |

| 159 | [C₆H₆ClNS]⁺˙ | C₃H₆ |

| 158 | [C₆H₅ClNS]⁺ | •C₃H₇ |

| 43 | [C₃H₇]⁺ | •C₆H₅ClNS |

Note: The relative abundances of these fragments depend on the ionization energy and the stability of the resulting ions and neutral species.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a sensitive detection method, are indispensable for the unambiguous identification and quantification of this compound in complex matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful tools for this purpose, offering high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the analyte is first vaporized and separated from other components in a gaseous mobile phase based on its volatility and interaction with a stationary phase within a capillary column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and characteristic fragment ions are then detected.

For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (201.71 g/mol ). Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in EI-MS is predictable and provides structural information. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-S bond or the C-C bond within the isopropyl group is a common fragmentation pathway for thioethers and alkyl-substituted compounds. The loss of a propyl radical (C₃H₇•) would result in a significant fragment ion.

Loss of the isopropyl group: A prominent fragment would be expected from the cleavage of the bond between the sulfur atom and the isopropyl group, leading to the formation of a stable cation.

Cleavage of the C-Cl bond: The loss of a chlorine radical is another possible fragmentation pathway.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique ideal for the analysis of less volatile or thermally labile compounds. In this technique, the analyte is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses, typically forming a protonated molecule [M+H]⁺ in the positive ion mode.

For this compound, the precursor ion in LC-MS/MS would be the protonated molecule at m/z 202.7. In tandem mass spectrometry, this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate product ions. These specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provide a high degree of selectivity and are used for quantification.

A proposed LC-MS/MS method for related aromatic amines has been developed, which can be adapted for this compound. nih.gov The selection of appropriate MRM transitions is crucial for method development.

Table 1: Predicted Mass Spectrometric Data for this compound

| Parameter | Expected Value |

| GC-MS (EI) | |

| Molecular Ion (m/z) | 201/203 (approx. 3:1 ratio) |

| Key Fragment Ion (m/z) | [M - C₃H₇]⁺ |

| LC-MS/MS (ESI+) | |

| Precursor Ion (m/z) | 202.7 |

| Potential Product Ions (m/z) | Fragmentation of the isopropylthio group |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FTIR spectrum would be expected to show characteristic bands for the amine, aromatic, chloro, and thioether functional groups. Based on data for similar compounds like 3-chloroaniline (B41212), the following assignments can be predicted. chemicalbook.com

Table 2: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Asymmetric & Symmetric Stretching | 3400 - 3250 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 2980 - 2850 |

| C=C (aromatic) | Ring Stretching | 1620 - 1580 |

| N-H (amine) | Bending | 1650 - 1580 |

| C-N (aromatic amine) | Stretching | 1335 - 1250 |

| C-S (thioether) | Stretching | 700 - 600 |

| C-Cl (aromatic) | Stretching | 800 - 600 |

Raman Spectroscopy for Complementary Vibrational Information

The Raman spectrum would be expected to show strong bands for the aromatic C=C stretching vibrations and the C-S stretching vibration. The symmetric vibrations of the isopropyl group would also be Raman active.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

Currently, there is no publicly available X-ray crystallographic data for this compound. Such a study would provide invaluable information on its solid-state conformation, intramolecular and intermolecular interactions (such as hydrogen bonding involving the amine group), and crystal packing. This data would be crucial for understanding its physical properties and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers and impurities that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. The development of a robust HPLC method is critical for quality control and purity assessment of this compound.

A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of aniline (B41778) derivatives. sielc.com In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For this compound, a suitable starting point for method development would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer. sielc.com The pH of the mobile phase can be adjusted to control the retention of the basic aniline compound. For mass spectrometry compatible applications, volatile buffers like formic acid or ammonium (B1175870) formate are preferred. sielc.com

Key parameters to optimize during HPLC method development include:

Column: The choice of stationary phase (e.g., C18, C8, Phenyl) and column dimensions (length, internal diameter, particle size) will affect the resolution and analysis time.

Mobile Phase: The organic modifier (acetonitrile vs. methanol), mobile phase composition (isocratic vs. gradient elution), and pH of the aqueous component need to be optimized for optimal separation.

Flow Rate: The flow rate of the mobile phase influences the analysis time and separation efficiency.

Detection: A UV detector is commonly used for aromatic compounds. The detection wavelength should be set at the absorbance maximum of this compound to ensure high sensitivity.

A suggested starting condition for the HPLC analysis of this compound involves a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds. For a compound like this compound, which may have limited volatility, derivatization is a crucial step to enhance its amenability to GC analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability, as well as to improve its chromatographic behavior and detection sensitivity.

Derivatization Strategies

The primary functional group in this compound that is targeted for derivatization is the amine group (-NH2). Common derivatization reactions for anilines include acylation, silylation, and alkylation. For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can produce stable, volatile derivatives that are well-suited for GC analysis with sensitive detectors like the electron capture detector (ECD) or a mass spectrometer (MS). nih.govnih.gov The choice of derivatizing agent depends on the specific analytical requirements, such as the desired level of sensitivity and the presence of interfering substances.

GC System and Conditions

A typical GC system for the analysis of volatile derivatives of this compound would consist of a capillary column, a temperature-programmable oven, an injector, and a detector. The choice of the capillary column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane (PDMS) or a 5% phenyl-PDMS stationary phase, is often suitable for the analysis of such derivatives. epa.govnih.gov

The oven temperature program is optimized to ensure the separation of the target analyte from other components in the sample matrix. A typical program might start at a lower temperature to allow for the trapping of volatile compounds at the head of the column, followed by a gradual increase in temperature to elute the compounds based on their boiling points and interactions with the stationary phase.

Detection Methods

Several detection methods can be employed for the analysis of derivatized this compound. A Flame Ionization Detector (FID) provides good general-purpose sensitivity for organic compounds. For halogenated derivatives, an Electron Capture Detector (ECD) offers high sensitivity. However, for unambiguous identification and quantification, a Mass Spectrometer (MS) is the detector of choice. nih.govnih.gov GC-MS allows for the identification of compounds based on their mass spectra, providing a high degree of confidence in the analytical results.

Illustrative GC Data for a Hypothetical Volatile Derivative

The following interactive table presents a hypothetical set of GC parameters and results for the analysis of a trifluoroacetyl derivative of this compound. This data is representative of what might be expected for such an analysis and is intended for illustrative purposes.

| Parameter | Value |

| Derivative | N-(3-chloro-2-(isopropylthio)phenyl)-2,2,2-trifluoroacetamide |

| GC Column | 5% Phenyl-PDMS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Expected Retention Time | 15.8 minutes |

| Key Mass Fragments (m/z) | 299 (M+), 230, 202, 167 |

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is an essential technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. If a derivative of this compound possesses a chiral center, determining its enantiomeric purity is crucial, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach for this purpose. mdpi.comnih.gov

Chiral Stationary Phases (CSPs)

The key to chiral separation in HPLC is the use of a chiral stationary phase. These phases are designed to interact differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including substituted anilines. nih.gov The choice of the specific CSP depends on the structure of the analyte and often requires screening of different columns to find the optimal one.

Mobile Phase and Separation Conditions

The mobile phase composition plays a critical role in achieving enantiomeric separation. For polysaccharide-based CSPs, a mixture of a non-polar solvent like hexane or heptane with a more polar alcohol modifier such as isopropanol or ethanol (B145695) is commonly used in normal-phase mode. In reversed-phase mode, mixtures of water or buffer with acetonitrile or methanol are employed. The ratio of the solvents is carefully optimized to achieve the best balance between resolution and analysis time.

Detection and Quantification

A UV detector is typically used for the detection of the separated enantiomers, provided the analyte has a suitable chromophore. The enantiomeric purity is determined by calculating the relative peak areas of the two enantiomers in the chromatogram. For validation, it is important to demonstrate that the method is linear, accurate, precise, and robust. nih.gov

Illustrative Chiral HPLC Data

The following interactive table provides a hypothetical example of a chiral HPLC method for the determination of the enantiomeric purity of a chiral derivative of this compound. This data is for illustrative purposes only.

| Parameter | Value |

| Analyte | Chiral Derivative of this compound |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |

| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 254 nm |

| Retention Time (Enantiomer 1) | 12.5 minutes |

| Retention Time (Enantiomer 2) | 14.2 minutes |

| Resolution (Rs) | > 1.5 |

This table is for illustrative purposes and does not represent experimentally verified data for this compound or its derivatives.

Computational and Theoretical Investigations of 3 Chloro 2 Isopropylthio Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of 3-Chloro-2-(isopropylthio)aniline.

DFT studies are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules. For this compound, a typical DFT study would involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

The primary output of such a calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield the total electronic energy of the molecule, from which thermodynamic properties like the enthalpy of formation and Gibbs free energy can be derived. These energetic parameters are vital for predicting the stability of the molecule and its potential to participate in chemical reactions.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.75 Å |

| C-S | ~1.78 Å | |

| S-C(isopropyl) | ~1.85 Å | |

| C-N | ~1.40 Å | |

| Bond Angle | C-S-C(isopropyl) | ~102° |

| Cl-C-C | ~120° | |

| Dihedral Angle | C-C-S-C | ~85° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual values would be obtained from a specific DFT calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of this compound. The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. The locations of the HOMO and LUMO density distributions on the molecule can predict the sites of electrophilic and nucleophilic attack, respectively. For an aniline (B41778) derivative, the HOMO is often localized on the aniline ring and the nitrogen atom, while the LUMO may be distributed over the aromatic system.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These energy values are hypothetical and serve to illustrate the output of a molecular orbital analysis.

DFT calculations can predict various spectroscopic properties, which can be invaluable for the characterization of this compound. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra. This is useful for identifying characteristic functional group vibrations and for comparing with experimental spectra.

Similarly, by computing the electronic transitions between molecular orbitals, it is possible to predict the UV-Vis absorption spectrum, which provides information about the electronic structure and conjugation within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated and are highly sensitive to the electronic environment of each nucleus, aiding in structure elucidation.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The presence of the flexible isopropylthio group suggests that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility, which can influence its biological activity.

Molecular mechanics (MM) methods, which use a simpler, classical mechanics-based approach, are often employed for an initial scan of the conformational landscape. This is followed by more accurate DFT calculations on the low-energy conformers identified by MM.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. An MD simulation would track the movements of all atoms in the molecule in a simulated environment (e.g., in water or a lipid bilayer), providing insights into its conformational flexibility and interactions with its surroundings.

Reaction Mechanism Prediction and Transition State Characterization

Theoretical methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. For instance, in the context of its synthesis or degradation, computational chemists can map out the entire reaction pathway. nih.gov This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. nih.gov

The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This knowledge is invaluable for optimizing reaction conditions to improve yield and selectivity.

In Silico Screening and Rational Design Approaches (related to SAR)

In silico screening techniques can be used to predict the biological activity of this compound and to guide the design of new, more potent analogs. These methods are often related to the development of Structure-Activity Relationships (SAR).

One common approach is molecular docking, where the molecule is computationally "docked" into the active site of a target protein. The docking score provides an estimate of the binding affinity. By systematically modifying the structure of this compound (e.g., by changing the substituents on the aniline ring) and re-docking the analogs, a rational design strategy can be developed to optimize the interaction with the target. This approach has been used for various aniline derivatives to explore their potential as therapeutic agents. stmjournals.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful in silico tool. In a QSAR study, a statistical model is built that correlates the chemical structures of a series of compounds with their measured biological activity. This model can then be used to predict the activity of new, untested compounds, such as derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR can be applied to this class of compounds based on research conducted on structurally similar aniline and thioether derivatives. These studies provide a framework for predicting the potential biological activities, such as herbicidal or antifungal effects, of novel this compound derivatives and for guiding the synthesis of more potent analogues.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. These properties are quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others. By developing a regression model that links these descriptors to the observed activity of a set of compounds, it becomes possible to predict the activity of new, unsynthesized molecules.

Detailed Research Findings from Analogous Systems:

QSAR studies on various aniline derivatives have demonstrated the importance of several key molecular features in determining their biological efficacy. For instance, research on monosubstituted anilines has shown a strong correlation between their toxicity to certain organisms and their hydrophobicity, often represented by the 1-octanol/water partition coefficient (logP or log KOW). nih.gov A study on the toxicity of 66 monosubstituted anilines to Tetrahymena revealed that a simple linear relationship with log KOW could predict their relative toxicity with a high degree of accuracy (r² = 0.885). nih.gov The developed QSAR equation was:

log IGC50⁻¹ = 0.599(log KOW) - 0.905 nih.gov

This model indicates that as the hydrophobicity (log KOW) of the aniline derivative increases, its biological activity (in this case, toxicity) also tends to increase. This is a common finding in QSAR studies, as hydrophobic compounds can more easily traverse biological membranes to reach their target sites.

Furthermore, electronic effects, as described by Hammett sigma (σ) constants, are often crucial in QSAR models of aniline derivatives. These constants quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. While the aforementioned study on monosubstituted anilines did not find a significant improvement by adding the Hammett constant as a second predictor, other QSAR studies on more complex aniline derivatives have shown its importance. nih.gov For this compound, the chlorine atom and the isopropylthio group exert specific electronic influences on the aniline ring, which in turn affect the pKa of the amino group and its potential interactions with biological targets. QSAR models for derivatives would need to account for the electronic contributions of any new substituents.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D spatial arrangement of molecular properties. These models generate contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity.

For example, a 3D-QSAR study on a series of antifungal 1,2,4-triazole-thioether compounds established a reliable CoMFA model (r² = 0.991, q² = 0.514). nih.gov Such a model for derivatives of this compound could reveal, for instance, that bulky substituents at a particular position on the aniline ring clash with the receptor binding site (steric hindrance), while an electron-withdrawing group at another position enhances binding through favorable electrostatic interactions.

Hypothetical QSAR Data for this compound Derivatives:

To illustrate the application of QSAR principles to this compound, a hypothetical dataset for a series of its derivatives with potential antifungal activity is presented below. The table includes the structures of the derivatives, their hypothetical biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration), and key molecular descriptors that would be used in a QSAR model.

Table 1: Hypothetical QSAR Data for Antifungal this compound Derivatives

| Compound ID | R Group (at position 5) | pIC50 | logP | Molecular Weight | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| 1 | -H | 4.5 | 3.8 | 215.7 | 2.1 |

| 2 | -F | 4.8 | 3.9 | 233.7 | 2.5 |

| 3 | -Cl | 5.1 | 4.3 | 250.2 | 2.6 |

| 4 | -CH₃ | 4.9 | 4.2 | 230.7 | 2.0 |

| 5 | -OCH₃ | 5.3 | 4.0 | 245.7 | 2.8 |

| 6 | -NO₂ | 5.8 | 3.7 | 260.7 | 4.5 |